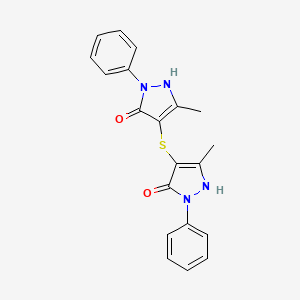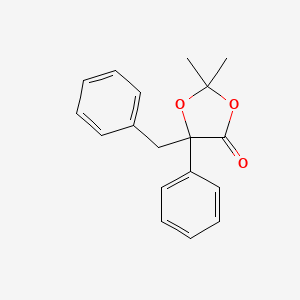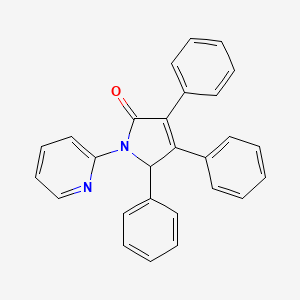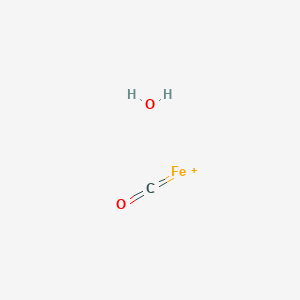![molecular formula C18H16N2O2S B14286404 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one CAS No. 116392-88-2](/img/structure/B14286404.png)
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a benzyloxy group attached to the methyl group and a phenylsulfanyl group attached to the pyrimidine ring
Méthodes De Préparation
The synthesis of 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a methyl group attached to the pyrimidine ring.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is attached through a thiolation reaction, where a phenylthiol reacts with a halogenated pyrimidine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyloxy group.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrimidine derivative.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.
Applications De Recherche Scientifique
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparaison Avec Des Composés Similaires
1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one can be compared with other pyrimidine derivatives, such as:
1-[(Benzyloxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4(1H,3H)-pyrimidinedione: This compound has an additional ethyl group, which may influence its chemical reactivity and biological activity.
1-[(Benzyloxy)methyl]-5-isopropyl-6-(phenylsulfanyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: The presence of an isopropyl group and a thioxo group differentiates it from the target compound, potentially altering its properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
116392-88-2 |
|---|---|
Formule moléculaire |
C18H16N2O2S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(phenylmethoxymethyl)-5-phenylsulfanylpyrimidin-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-18-19-11-17(23-16-9-5-2-6-10-16)12-20(18)14-22-13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
Clé InChI |
NQWRAKYPYLULBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCN2C=C(C=NC2=O)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)



![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)


![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)

![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
